6-Bromo-1-chloro-4-iodophthalazine
Description
6-Bromo-1-chloro-4-iodophthalazine (CAS: 1187244-53-6) is a halogenated phthalazine derivative featuring bromine, chlorine, and iodine substituents at positions 6, 1, and 4, respectively. Phthalazines are nitrogen-containing heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The unique combination of halogens in this compound enhances its reactivity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. The iodine atom, in particular, offers distinct advantages due to its polarizability and role as a superior leaving group compared to bromine or chlorine .
Properties
Molecular Formula |
C8H3BrClIN2 |
|---|---|
Molecular Weight |
369.38 g/mol |
IUPAC Name |
6-bromo-1-chloro-4-iodophthalazine |
InChI |
InChI=1S/C8H3BrClIN2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H |
InChI Key |
ORTHUMURMBEFRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NN=C2Cl)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloro-4-iodophthalazine typically involves multi-step reactions starting from phthalazine derivatives. One common method includes the halogenation of phthalazine to introduce bromine, chlorine, and iodine atoms at specific positions on the aromatic ring. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for 6-Bromo-1-chloro-4-iodophthalazine are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactions, advanced purification techniques, and the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloro-4-iodophthalazine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, altering the oxidation state of the substituents or the phthalazine ring itself.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild to moderate conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used under inert atmosphere and moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as azides, thiols, or amines.
Scientific Research Applications
6-Bromo-1-chloro-4-iodophthalazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Industry: It can be used in the synthesis of specialty chemicals, dyes, and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloro-4-iodophthalazine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes, receptors, or DNA. The halogen atoms can enhance binding affinity and selectivity through halogen bonding, hydrophobic interactions, and electronic effects. Molecular docking studies and structure-activity relationship (SAR) analysis are often used to elucidate these mechanisms .
Comparison with Similar Compounds
The structural and functional properties of 6-bromo-1-chloro-4-iodophthalazine are best understood through comparison with analogous phthalazine derivatives and related heterocycles. Below is a detailed analysis:
Structural Analogues in the Phthalazine Family
Key Observations :
- Halogen Effects: The iodine substituent in 6-bromo-1-chloro-4-iodophthalazine significantly increases molecular weight (369.5 g/mol vs.
- Reactivity Hierarchy : Iodine > Bromine > Chlorine in cross-coupling reactions. For example, the iodine atom facilitates efficient Suzuki-Miyaura couplings under milder conditions compared to bromine or chlorine analogs .
- Functional Group Diversity : Derivatives like 1-chlorophthalazin-6-ylmethanamine and 1-chlorophthalazine-6-carbaldehyde demonstrate how alternative substituents (amine, aldehyde) expand utility in synthesizing complex molecules .
Comparison with Non-Phthalazine Halogenated Heterocycles
While structurally distinct, halogenated benzimidazoles (e.g., 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole, CAS: 1231930-33-8) share functional similarities:
- Synthetic Routes : Both classes employ halogenation and cyclization steps, often using phosphorus oxychloride .
- Pharmaceutical Relevance : Benzimidazoles and phthalazines are privileged scaffolds in drug discovery. However, phthalazines with multiple halogens offer greater versatility in regioselective modifications .
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